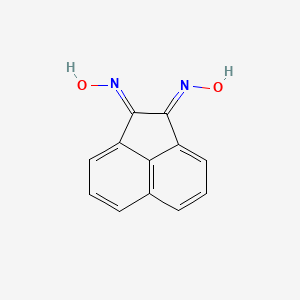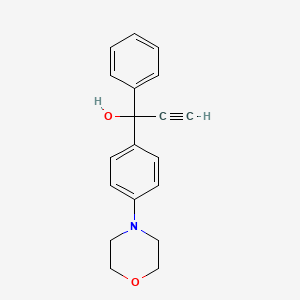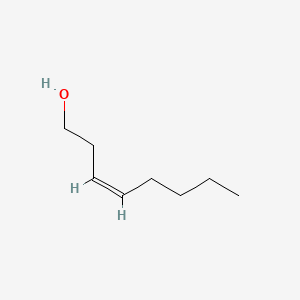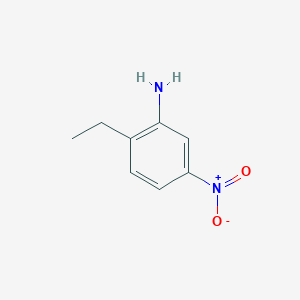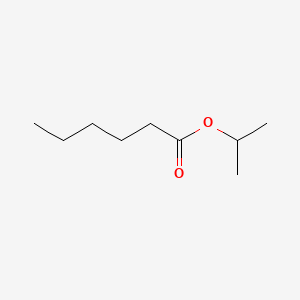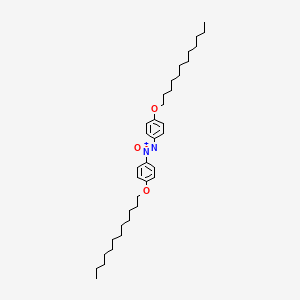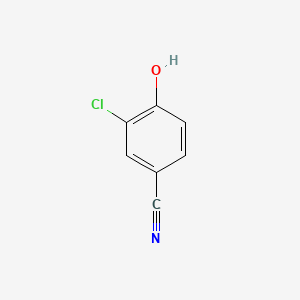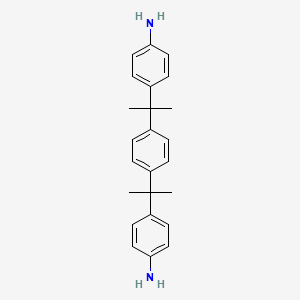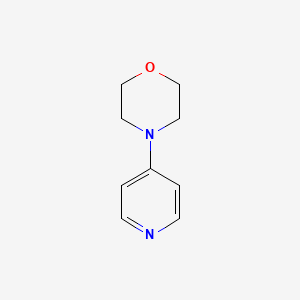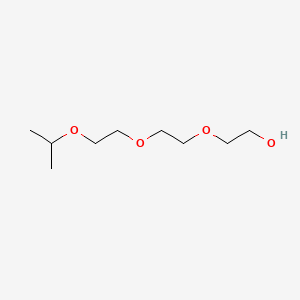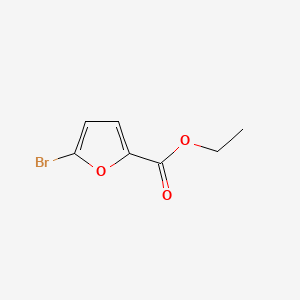
Ethyl 5-bromofuran-2-carboxylate
概要
説明
Ethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the family of furan derivatives . It is a clear liquid with a color ranging from colorless to yellow . The compound is commonly used in the synthesis of other organic compounds with diverse biological activities.
Synthesis Analysis
The synthesis of Ethyl 5-bromofuran-2-carboxylate can be achieved through various methods. One method involves reacting furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride, followed by reaction with sodium bromide, and then treating the resulting acid bromide with ethanol. Another method involves the use of oxalyl dichloride in dichloromethane at 20℃ for 1 hour, followed by the addition of triethylamine in dichloromethane for 15 hours .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromofuran-2-carboxylate is characterized by a furan ring, a carboxylate group, and a bromine atom . The IUPAC name for this compound is ethyl 5-bromo-2-furoate . The InChI code for this compound is 1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 .
Chemical Reactions Analysis
Ethyl 5-bromofuran-2-carboxylate can participate in various chemical reactions. For instance, it can undergo lithiation using n-BuLi, which presumably generates a 2,5-dianion . This compound can also participate in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .
Physical And Chemical Properties Analysis
Ethyl 5-bromofuran-2-carboxylate has a molecular weight of 219.03 . It is soluble in organic solvents such as ethanol, acetone, and ether. The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.36 .
科学的研究の応用
Ethyl 5-bromofuran-2-carboxylate: is a versatile chemical compound with several potential applications in scientific research. Below are six unique applications, each detailed in its own section:
Organic Synthesis
This compound is used as a building block in organic synthesis, particularly in the formation of bifuranyl compounds . It serves as a precursor for various organic reactions, including reductive homocoupling to form bifuranyl derivatives which have potential applications in materials science and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, it’s utilized for synthesizing molecules with potential therapeutic effects. The references to high-impact journals such as Nature and Cell suggest its role in the synthesis of compounds that may be evaluated for biological activity or drug development .
Material Science
Scientists in material science research may use this compound to synthesize new materials with unique properties, such as conductivity or luminescence , which could be useful in electronics or photonics .
Chemical Synthesis
It is involved in chemical synthesis processes, where it might be used to create complex molecules through reactions like magnesium-bromide exchange or as a reagent in Grignard reactions .
Chromatography
In chromatography and analytical research, Ethyl 5-bromofuran-2-carboxylate could be used as a standard or reference compound to help identify or quantify other substances .
NMR, HPLC, LC-MS, UPLC Applications
The compound is likely used in various analytical techniques such as NMR (Nuclear Magnetic Resonance) , HPLC (High-Performance Liquid Chromatography) , LC-MS (Liquid Chromatography-Mass Spectrometry) , and UPLC (Ultra Performance Liquid Chromatography) for analysis or purification of chemical substances .
作用機序
Target of Action
Ethyl 5-bromofuran-2-carboxylate is a furan derivative. Furan and its derivatives are common structural elements present in numerous bioactive natural products as well as pharmaceuticals . .
Mode of Action
Furan derivatives are known to participate in various chemical reactions due to their electron-rich character . They can function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus .
Biochemical Pathways
Furan derivatives are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Result of Action
Furan derivatives are known to participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 5-bromofuran-2-carboxylate. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other environmental factors that could potentially influence the compound’s action and efficacy include pH, presence of other chemicals, and temperature.
特性
IUPAC Name |
ethyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPLPBPJARJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323014 | |
| Record name | Ethyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromofuran-2-carboxylate | |
CAS RN |
6132-37-2 | |
| Record name | 6132-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)

